2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide
Description
Properties
Molecular Formula |
C14H18Cl3N3OS |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H18Cl3N3OS/c1-8(2)11(21)19-12(14(15,16)17)20-13(22)18-10-7-5-4-6-9(10)3/h4-8,12H,1-3H3,(H,19,21)(H2,18,20,22) |
InChI Key |
QUCOBWSKOYNHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2-methylphenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to the N-substituted propanamide class, characterized by a carboxamide group and diverse substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural Comparison
Key Structural Differences and Implications
(a) Backbone Variability :
- The propanamide backbone in the target compound contrasts with acetamide analogs (e.g., ).
- Diphenylacetamide derivatives (e.g., ) introduce steric bulk, which may reduce metabolic clearance but improve target binding specificity.
(b) Substituent Effects :
- Trichloroethyl Group : Present in the target compound and , this group enhances electrophilicity and may confer pesticidal or antimicrobial activity .
- Carbamothioyl Linkage : The thiourea bridge (N–C(=S)–N) in the target compound and analogs (e.g., ) facilitates hydrogen bonding with biological targets, as seen in crystal structures of related benzamide derivatives .
- Aromatic Substituents :
- Electron-donating methyl groups (target) may stabilize π-π stacking interactions.
- Electron-withdrawing chloro or heteroaromatic groups (e.g., pyridine in ) modulate solubility and electronic properties.
Notes and Limitations
Toxicological Data: Limited toxicological information is available for the target compound. Analogous compounds (e.g., ) lack thorough safety profiles, necessitating caution in handling.
Computational Modeling : Tools like UCSF Chimera and AutoDock Vina are critical for predicting binding modes and optimizing substituent interactions.
Synthetic Challenges : The trichloroethyl and carbamothioyl groups require specialized reagents (e.g., thiophosgene derivatives), complicating large-scale synthesis .
Biological Activity
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic derivative notable for its complex structure and potential biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.8 g/mol. Its structure features a trichloroethyl group, a methylphenyl carbamothioyl moiety, and an amide functional group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thioamide derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trichloro group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against microbial pathogens.
- Anticancer Properties : Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cancer progression.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thioamide derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Cytotoxicity Against Cancer Cells :
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that similar compounds induced significant cell death at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.Cell Line IC50 (µM) MCF-7 12 HeLa 15
Research Findings
Recent studies have focused on the synthesis and biological evaluation of thioamide derivatives, emphasizing their potential as therapeutic agents. A notable finding includes:
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances anticancer activity by stabilizing the reactive species generated during metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
